molecular formula C8H13NO B018291 Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) CAS No. 107872-82-2

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)

Cat. No. B018291
M. Wt: 139.19 g/mol
InChI Key: GGLINYPAJRAUAI-MEKDEQNOSA-N
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Description

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This bicyclic compound is also known as norbornane-2-carboxamide and is synthesized through a multistep process. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. It is thought to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.

Biochemical And Physiological Effects

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) has several biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that this compound has potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) in lab experiments is its potential therapeutic applications. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, its mechanism of action is not fully understood, which can be a limitation in lab experiments.

Future Directions

There are several future directions for research on Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI). One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Another direction is to study its mechanism of action to better understand how it produces its therapeutic effects. Additionally, further research is needed to determine the compound's safety and efficacy in humans.

Synthesis Methods

The synthesis of Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) involves a multistep process. The first step involves the reaction of norbornene with maleic anhydride to form norbornene-5,6-endo-dicarboxylic anhydride. The second step involves the reaction of norbornene-5,6-endo-dicarboxylic anhydride with ammonia to form norbornane-2-carboxamide. The synthesis of this compound requires careful control of reaction conditions and purification steps to ensure the final product's purity.

Scientific Research Applications

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI) has been studied for its potential therapeutic applications. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that this compound has potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

CAS RN

107872-82-2

Product Name

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10)/t5-,6+,7?

InChI Key

GGLINYPAJRAUAI-MEKDEQNOSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2C(=O)N

SMILES

C1CCC2C(C1)C2C(=O)N

Canonical SMILES

C1CCC2C(C1)C2C(=O)N

synonyms

Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)- (9CI)

Origin of Product

United States

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